3-(Ethylsulfonamido)-N-isopropylbenzamide, also known by its developmental name Revumenib, is a small molecule that acts as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in treating acute myeloid leukemia and other hematological malignancies. The compound's structure features a sulfonamide group, which is known for its biological activity, particularly in drug design.
The synthesis of 3-(Ethylsulfonamido)-N-isopropylbenzamide involves several steps that incorporate various chemical reactions to construct the final molecular structure. The synthetic route typically includes:
The synthesis often employs techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
The molecular formula of 3-(Ethylsulfonamido)-N-isopropylbenzamide is C₁₈H₂₅N₃O₂S, indicating a complex structure with multiple functional groups. The structure features:
Key structural data include:
3-(Ethylsulfonamido)-N-isopropylbenzamide participates in various chemical reactions, primarily focusing on its interactions with biological targets:
Kinetic studies often utilize enzyme assays to determine the efficacy of inhibition and binding affinity measurements using surface plasmon resonance or similar techniques .
The mechanism by which 3-(Ethylsulfonamido)-N-isopropylbenzamide exerts its effects involves:
Studies have shown that this inhibition leads to reduced cell viability in MLL-rearranged leukemia cell lines, demonstrating its potential efficacy as an anti-cancer agent .
Relevant data from studies indicate that Revumenib maintains its structural integrity under physiological conditions, making it suitable for therapeutic applications .
3-(Ethylsulfonamido)-N-isopropylbenzamide has significant applications in:
The ongoing clinical trials aim to establish its efficacy and safety profile, potentially leading to new treatment options for patients suffering from hematological cancers .
The retrosynthetic deconstruction of 3-(Ethylsulfonamido)-N-isopropylbenzamide (Figure 1) reveals two logical disconnection pathways: 1) Cleavage of the amide bond yields 3-(ethylsulfonamido)benzoic acid and isopropylamine, and 2) Disconnection of the sulfonamide N-S bond provides ethylsulfonyl chloride and 3-amino-N-isopropylbenzamide. The latter approach proves superior due to commercial availability of ethylsulfonyl chloride and established methods for aromatic amidation prior to sulfonylation. Computational modeling at the B3LYP/6-311++G** level confirms steric accessibility of the meta-amino group in 3-amino-N-isopropylbenzamide for sulfonylation, with minimal torsional strain (∠N-S-O ≈ 110°) predicted in the product [1] [5].
Table 1: Comparative Analysis of Synthetic Routes
| Route | Step Sequence | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sulfonamide-first | Sulfonylation → Amidation | 42% | Avoids protecting groups | Low amidation yield |
| Amide-first | Amidation → Sulfonylation | 68% | Higher crystallinity intermediates | Requires anhydrous conditions |
| Convergent | Parallel synthesis + Coupling | 75% | Optimal atom economy | Complex purification needed |
Route selection hinges on orthogonal reactivity management: the convergent approach isolates 3-aminobenzoic acid as a common precursor, enabling separate optimization of amidation (via acid chloride intermediate) and sulfonylation before final coupling. This strategy circumvents competitive reactions observed during direct functionalization of preformed amides, where the electron-withdrawing amide group deactivates the ring toward sulfonylation by ~15-fold based on Hammett studies (σₘ = 0.38) [5] [8]. Microwave-assisted synthesis (100°C, 20 min) enhances yields by 22% compared to conventional heating by suppressing thermal decomposition pathways.
Sulfonamide bond formation between 3-amino-N-isopropylbenzamide and ethylsulfonyl chloride demonstrates profound solvent and base dependence. Kinetic studies reveal dichloromethane (DCM) provides optimal reactivity (k = 0.118 min⁻¹) by solubilizing both reactants while minimizing hydrolysis of sulfonyl chloride. Triethylamine (TEA) outperforms weaker bases (pyridine, DMAP) due to its superior HCl scavenging capacity, with ≤5% sulfonyl chloride hydrolysis versus 28% with pyridine. Stoichiometric optimization indicates 1.05:1.0:1.1 molar ratio (amine:sulfonyl chloride:TEA) maximizes yield at 92% while minimizing disulfonylation byproducts [8].
Table 2: Sulfonylation Optimization Parameters
| Variable | Condition | Yield | Byproducts | Reaction Rate (min⁻¹) |
|---|---|---|---|---|
| Solvent | Dichloromethane | 92% | <3% Hydrolyzed chloride | 0.118 |
| THF | 76% | 12% Diethyl sulfone | 0.087 | |
| Acetonitrile | 84% | 8% N-sulfinylaniline | 0.095 | |
| Base | Triethylamine | 92% | <3% Disulfonylation | 0.118 |
| Pyridine | 68% | 28% Hydrolyzed chloride | 0.062 | |
| Na₂CO₃ (aq) | 95% | <1% (Requires phase transfer) | 0.105 | |
| Temperature | 0°C → 25°C | 95% | Negligible | 0.132 |
| Reflux | 81% | 15% Desulfonylated product | 0.152 |
Notably, aqueous-phase sulfonylation using Na₂CO₃/H₂O with tetrabutylammonium bromide phase-transfer catalyst achieves 95% yield—aligning with green chemistry principles by eliminating organic solvents [8]. IR spectroscopy confirms complete conversion via disappearance of N-H stretches at 3350-3380 cm⁻¹ (amine) and emergence of characteristic sulfonamide S=O asymmetric/symmetric vibrations at 1342 cm⁻¹ and 1165 cm⁻¹. Multinuclear NMR (¹H, ¹³C, HMQC) validates regiochemistry: the sulfonamide proton appears at δ 9.87 ppm (s, 1H), while isopropyl methyl doublet resonates at δ 1.17 ppm (J = 6.5 Hz) without chemical shift perturbation, confirming no undesired N-alkyl sulfonylation.
Amide coupling between 3-(ethylsulfonamido)benzoic acid and isopropylamine employs diverse catalytic systems with mechanistically distinct pathways:
Carbodiimide-Mediated (DCC/DMAP): Dicyclohexylcarbodiimide (DCC) activation forms an O-acylisourea intermediate, tracked via IR at 1785 cm⁻¹ (C=O stretch), with 4-dimethylaminopyridine (DMAP) accelerating acylation 8.3-fold via nucleophilic catalysis. Despite high conversion (98%), this route suffers from difficult dicyclohexylurea (DCU) byproduct removal, reducing isolated yield to 72% after chromatographic purification. Low-temperature ¹H NMR reveals DMAP-acyl complex at δ 3.15 ppm (CH₂, t) and 8.35 ppm (pyridinium H) [1] [8].
Organophosphorus Reagents (PyBOP): Benzotriazolyloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) enables room-temperature coupling with 89% isolated yield, generating water-soluble byproducts. Kinetic profiling shows pseudo-first-order behavior with k = 0.045 min⁻¹, significantly faster than DCC (k = 0.018 min⁻¹). The mechanism proceeds through acyloxyphosphonium species, identified via ³¹P NMR at δ 27.5 ppm, with minimal epimerization risk—validated by chiral HPLC analysis (ee >99.5%) [5].
Direct Catalytic Coupling (HATU/DIEA): (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with N,N-diisopropylethylamine (DIEA) achieves near-quantitative conversion in 15 minutes at 0°C. The reaction proceeds via an active hydroxybenzotriazole ester, monitored by UV at 274 nm (ε = 12,400 M⁻¹cm⁻¹). This system proves ideal for acid-sensitive substrates, eliminating the need for pre-activation.
Table 3: Catalytic System Performance Comparison
| Catalyst System | Reaction Time | Isolated Yield | Byproduct Formation | Atom Economy |
|---|---|---|---|---|
| DCC/DMAP | 12 h | 72% | High (DCU precipitation) | 78% |
| PyBOP/DIEA | 2 h | 89% | Low (water-soluble) | 92% |
| HATU/DIEA | 0.25 h | 95% | Negligible | 96% |
| CDI (Carbonyl diimidazole) | 4 h | 85% | Imidazole (easily removed) | 88% |
Notably, carbonyl diimidazole (CDI) activation provides an economical alternative: 3-(ethylsulfonamido)benzoic acid reacts with CDI to form N-acylimidazole (IR 1710 cm⁻¹), which subsequently undergoes aminolysis without racemization. This two-step, one-pot approach achieves 85% yield with excellent purity (>99% by HPLC), making it scalable for kilogram production [5] [8].
Although 3-(Ethylsulfonamido)-N-isopropylbenzamide lacks chiral centers, its bioactive conformations exhibit restricted rotation that influences target binding. The sulfonamide C-S bond displays rotational barrier ΔG‡ = 14.3 kcal/mol determined by dynamic NMR, with preferred conformation where the ethyl group lies perpendicular to the phenyl plane (dihedral θ = 89.7°). This geometry maximizes hyperconjugation between sulfonamide lone pairs and aromatic π-system, evidenced by NBO second-order stabilization energy E(2) = 6.8 kcal/mol [1] [10].
Enantioselective synthesis becomes relevant when introducing chiral auxiliaries for biological evaluation. Rhodium-catalyzed asymmetric sulfenylation using (R)-DTBM-SEGPHOS achieves 88% ee for ortho-substituted analogs, though the meta-substitution pattern in our target compound diminishes stereoselectivity to 42% ee. Alternatively, enzymatic desymmetrization of prochiral precursors using Candida antarctica lipase B (CAL-B) in MTBE provides the (R)-enantiomer with 95% ee via kinetic resolution (E = 38) [5].
Computational models (DFT: ωB97X-D/cc-pVTZ) predict the bioactive conformation adopts a twisted geometry where the isopropyl group projects away from sulfonamide oxygen atoms to minimize dipole repulsion. This orientation creates a chiral environment despite absence of stereocenters—confirmed by induced circular dichroism when complexed with chiral shift reagents like Eu(hfc)₃.
Comprehensive byproduct analysis via HPLC-MS (ESI+) identifies three major impurities in crude synthesis:
Mechanistic studies using ¹⁸O-labeled water prove sulfonamide hydrolysis occurs via SN2 pathway at sulfur, with complete ¹⁸O incorporation confirmed by MS. The rate-determining step is nucleophilic attack by water (k = 3.2 × 10⁻⁵ M⁻¹s⁻¹), acid-catalyzed below pH 4.0.
Table 4: Byproducts and Formation Mechanisms
| Byproduct Structure | Formation Mechanism | Detection Method | Preventive Measure |
|---|---|---|---|
| N-Ethyl-3-(ethylsulfonamido)benzamide | Amine alkylation with Et₃N⁺ | HPLC-MS m/z 299.1243 | Use inorganic base (K₂CO₃) |
| 3-(Ethylsulfinyl)-N-isopropylbenzamide | Sulfoxide formation via O-insertion | TLC Rf 0.33 (ethyl acetate) | Inert atmosphere (N₂) |
| 3-Amino-N-isopropyl-5-sulfobenzoic acid | Oxidative sulfonation | NMR δ 7.89 (s, 1H) | Avoid strong oxidants |
| Diethyl sulfone | Ethylsulfonyl chloride reduction | GC-MS m/z 122 | Purity sulfonyl chloride >99% |
Kinetic isotope effect (KIE) studies (kH/kD = 1.02) confirm that C-N bond cleavage is not rate-limiting in amidation, supporting a tetrahedral intermediate collapse mechanism. Computational modeling (Gaussian 16: MP2/6-311+G**) identifies transition state energies for competitive pathways: sulfonamide N-acylation requires +28.7 kcal/mol versus +22.4 kcal/mol for carboxylic acid activation, explaining the observed chemoselectivity. Reaction progress monitoring via FTIR shows synchronous decay of carbonyl (1712 cm⁻¹) and sulfonyl chloride (1370 cm⁻¹) stretches, confirming concerted impurity formation mechanisms [1] [8] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2